molecular formula C9H9N3 B15072005 (1,8-Naphthyridin-3-YL)methanamine

(1,8-Naphthyridin-3-YL)methanamine

Cat. No.: B15072005
M. Wt: 159.19 g/mol
InChI Key: IXGDMBDVPONDCG-UHFFFAOYSA-N
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Description

(1,8-Naphthyridin-3-YL)methanamine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-Naphthyridin-3-YL)methanamine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).

Another method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1,8-Naphthyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,8-Naphthyridin-3-YL)methanamine is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

(1,8-Naphthyridin-3-YL)methanamine is a heterocyclic compound belonging to the naphthyridine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as potential antitumor agents and its role in various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}N2_2, with a molecular weight of 159.19 g/mol. The compound features a methanamine functional group attached to the naphthyridine ring, which significantly influences its chemical reactivity and biological properties.

DNA Intercalation

One of the primary mechanisms by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, leading to alterations in DNA conformation that inhibit replication and transcription. This mechanism has been linked to the suppression of cancer cell growth .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity against various human cancer cell lines, including breast cancer. Some derivatives show better efficacy than established chemotherapeutic agents . The compound's ability to induce apoptosis and inhibit cell cycle progression further supports its potential as an anticancer agent.

Antiviral Activity

Additionally, naphthyridine derivatives have been identified as potential inhibitors of HIV-1 integrase, showcasing their versatility in targeting various biological pathways .

Research Findings and Case Studies

A range of studies has explored the biological activity of this compound and its derivatives:

  • Anticancer Studies : One study highlighted the synthesis and evaluation of 1,8-naphthyridine derivatives that exhibited significant cytotoxicity against non-small-cell lung cancer (NSCLC) cells. The lead compound demonstrated stronger inhibitory effects compared to existing treatments .
  • In Silico Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and their biological targets. These studies predict favorable binding modes that correlate with observed biological activities .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique properties:

Compound NameStructure TypeUnique Properties
1,5-NaphthyridineIsomerDifferent nitrogen atom arrangement
1,6-NaphthyridineIsomerKnown for diverse biological activities
1,7-NaphthyridineIsomerExhibits unique photochemical properties
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ylmethanamineSaturated derivativeAltered reactivity due to saturation

This compound stands out due to its specific nitrogen arrangement within the naphthyridine ring, imparting distinct chemical reactivity and biological properties compared to its isomers .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,8-naphthyridin-3-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H,5,10H2

InChI Key

IXGDMBDVPONDCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)CN

Origin of Product

United States

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